1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride
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Overview
Description
1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H13BrN2S.2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a brominated benzothiophene ring and a piperazine moiety, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride typically involves the bromination of benzothiophene followed by the introduction of a piperazine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial production methods may involve large-scale bromination and piperazine coupling reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The piperazine moiety can participate in coupling reactions with other aromatic or aliphatic compounds.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The brominated benzothiophene ring and piperazine moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-Bromo-1-benzothiophen-4-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(1-Benzothiophen-4-yl)piperazine hydrochloride: Lacks the bromine atom, which may affect its chemical reactivity and biological activity.
1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine dihydrochloride: Contains an additional benzothiophene ring, which may influence its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15BrCl2N2S |
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Molecular Weight |
370.1 g/mol |
IUPAC Name |
1-(2-bromo-1-benzothiophen-4-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H13BrN2S.2ClH/c13-12-8-9-10(2-1-3-11(9)16-12)15-6-4-14-5-7-15;;/h1-3,8,14H,4-7H2;2*1H |
InChI Key |
VWUCIJNTJJMLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=CC=C2)Br.Cl.Cl |
Origin of Product |
United States |
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